molecular formula C16H22N2O3 B14739142 8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one CAS No. 5229-85-6

8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Katalognummer: B14739142
CAS-Nummer: 5229-85-6
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: XQCQBWOFMOHMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multi-step organic reactions. One common approach is the reaction of a phenylpropyl derivative with a diazaspirodecane precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to its specific combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

5229-85-6

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

8-(2-hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C16H22N2O3/c19-14(10-13-4-2-1-3-5-13)11-18-8-6-16(7-9-18)12-17-15(20)21-16/h1-5,14,19H,6-12H2,(H,17,20)

InChI-Schlüssel

XQCQBWOFMOHMCI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12CNC(=O)O2)CC(CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.